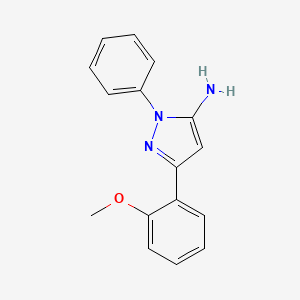

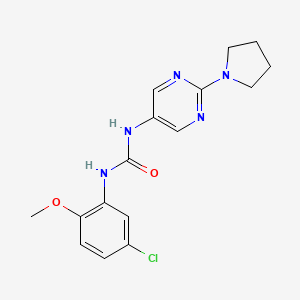

2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves various strategies, as seen in the provided papers. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was achieved by reacting homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which resulted in a mixture of diastereomers and by-products in different solvents and temperatures . Another relevant synthesis method reported is the one-pot palladium-mediated synthesis, which involves the reduction of nitro pyridine to amino pyridine and subsequent reductive amination, providing a precursor suitable for clinical applications . Additionally, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives was performed by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents, leading to compounds with anticancer activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. X-ray structural analysis was employed to study the structure of functionalized thieno[2,3-b]pyridines, which are structurally related to the compound of interest . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential as pharmacological agents. For example, the synthesized tetrahydroisoquinolinones were designed to incorporate pharmacophoric substituents of interest . The reactivity of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives with pyridinecarbaldehydes and 5-arylfurfural was also studied, leading to the formation of 5-heterylidene derivatives with selective cytotoxic effects against leukemia cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The solubility in different solvents, the stability under various temperatures, and the presence of functional groups that can undergo further chemical transformations are all important properties that can be deduced from the synthesis methods and molecular structures . The bioactivity of novel acetamide derivatives, such as their inhibition effects on bacteria and algae, also provides insight into their chemical properties and potential applications .

Case Studies

The papers provided do not detail specific case studies but do present a series of compounds synthesized for potential pharmacological applications. For instance, the anticancer activity of thiazolopyrimidine derivatives was evaluated, and structure-activity relationship studies were conducted to determine the influence of different substituents on the anticancer activity . Another study synthesized a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives and highlighted the advantages of the synthesis method, such as good yields and environmentally friendly conditions .

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

2-(Benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is part of a broader class of compounds that exhibit significant variability in their chemistry and properties. Research has shown that such compounds, including those with pyridine and furan moieties, play a crucial role in various branches of chemistry. They are pivotal in the preparation of complex compounds with pronounced spectroscopic, structural, magnetic, biological, and electrochemical activities. These findings underscore the potential for investigating unknown analogues of these heterocyclic compounds for further scientific exploration (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

Heterocyclic compounds containing furan and pyridine rings, similar to this compound, have been studied for their biological and electrochemical activity. These studies have highlighted the importance of such compounds in developing new materials and molecules with unique biological and electrochemical properties, suggesting a promising area for further research and application (Kamneva, Anis’kova, & Egorova, 2018).

Drug Design and Medicinal Chemistry

The incorporation of furan and pyridine rings into bioactive molecules is a significant area of interest in drug design and medicinal chemistry. Compounds with these heterocyclic rings have been shown to play a critical role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This emphasizes the importance of such structural units in the development of new therapeutics, particularly in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).

Synthetic Strategies in Medicinal Chemistry

The synthesis and pharmacological investigation of compounds containing furan and pyridine rings, like this compound, are pivotal in medicinal chemistry. Research in this area focuses on developing novel synthetic strategies that can lead to the discovery of new drugs with improved efficacy and safety profiles. This highlights the ongoing need for innovative approaches in the synthesis of heterocyclic compounds for pharmaceutical applications (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

properties

IUPAC Name |

2-benzylsulfanyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-11-16-9-17(12-20-10-16)18-7-4-8-23-18/h1-10,12H,11,13-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOJZIYFFFQYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)

![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

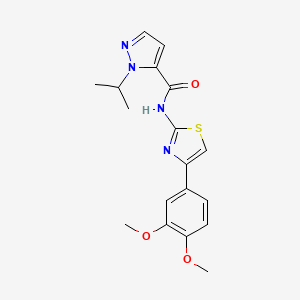

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)